4-Fluorobenzylamine hydroiodide

Catalog No.
S6577050
CAS No.
2097121-30-5
M.F
C7H9FIN
M. Wt
253.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzylamine hydroiodide

CAS Number

2097121-30-5

Product Name

4-Fluorobenzylamine hydroiodide

IUPAC Name

(4-fluorophenyl)methanamine;hydroiodide

Molecular Formula

C7H9FIN

Molecular Weight

253.06 g/mol

InChI

InChI=1S/C7H8FN.HI/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H

InChI Key

LCTUISCIGMWMAT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN)F.I

Canonical SMILES

C1=CC(=CC=C1CN)F.I

Solar Energy

Field: Solar Energy

Application: 4-Fluorobenzylamine Hydroiodide is used in the fabrication of textured perovskite/silicon tandem solar cells .

Method: A bulky organic molecule (4-fluorobenzylamine hydroiodide) is introduced as a perovskite additive. It retards the crystallization process of the perovskite film through hydrogen bond interaction between F− and FA+ and reduces (111) facet surface energy due to enhanced adsorption energy of the additive on the (111) facet .

Results: The additive facilitates the formation of large perovskite grains and (111) preferred orientation with a reduced trap-state density, thereby promoting charge carrier transportation, and enhancing device performance and stability. The perovskite/silicon tandem solar cells achieved a champion efficiency of 30.05% .

Radiotracer Synthesis

Field: Radiotracer Synthesis

Application: 4-Fluorobenzylamine Hydroiodide is used in the synthesis of PET radiotracers .

Method: A novel synthesis of 4-[18F]fluorobenzylamine by means of transition metal-assisted sodium borohydride reduction of 4-[18F]fluorobenzonitrile is described .

Results: This approach could successfully be extended to borohydride exchange resin, enabling a viable option for use in automated syntheses .

Chemical Synthesis

Field: Chemical Synthesis

Application: 4-Fluorobenzylamine Hydroiodide is used as a potassium channel blocking agent. It is used in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands .

Folic Acid Labeling

Field: Biochemistry

Application: 4-Fluorobenzylamine Hydroiodide is used in the labeling of folic acid .

Method: It reacts with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate .

Results: This reaction results in 18F-labeled folate, which can be used in various biochemical applications .

Synthesis of 18F-Labeled Compounds

Field: Radiochemistry

Application: 4-Fluorobenzylamine Hydroiodide is used as a building block for the synthesis of 18F-labeled compounds .

Potassium Channel Blocking

Field: Pharmacology

Application: 4-Fluorobenzylamine Hydroiodide is used as a potassium channel blocking agent .

Lead-Free Organic-Inorganic Halide Perovskite Solar Cells

Field: Materials Science

Application: 4-Fluorobenzylamine Hydroiodide is used in the development of lead-free organic-inorganic halide perovskite solar cells .

Transition Metal-Assisted Sodium Borohydride Reduction

Field: Organic Chemistry

Application: 4-Fluorobenzylamine Hydroiodide is used in a novel synthesis method involving transition metal-assisted sodium borohydride reduction .

Method: This approach could successfully be extended to borohydride exchange resin, enabling a viable option for use in automated syntheses .

Synthesis of New Tris-Iron (III) Chelates

Field: Inorganic Chemistry

Application: 4-Fluorobenzylamine Hydroiodide is used in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands .

4-Fluorobenzylamine hydroiodide is a chemical compound with the formula C7_7H8_8FN·HI. It is a derivative of benzylamine where a fluorine atom is substituted at the para position of the benzene ring. This compound appears as a colorless to light yellow liquid and has a molecular weight of 125.14 g/mol. Its melting point is approximately 183 °C, and it is soluble in water, making it suitable for various chemical applications .

There is no current information available on the specific mechanism of action of FABH. However, the parent molecule, 4-fluorobenzylamine, can act as a precursor in the synthesis of pharmaceutically relevant compounds [].

  • Fluorinated Compound: Organic fluorides can have various toxic effects, so handle FABH with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [].
  • Iodine Compound: Ingestion of high amounts of iodine can be harmful, so avoid ingestion of FABH [].
  • General Lab Safety: Always follow general laboratory safety protocols when handling FABH, including proper handling, storage, and disposal procedures [].

  • Synthesis of Radiolabeled Compounds: It reacts with α- and γ-carboxyl groups of folic acid to yield 18^{18}F-labeled folate, which is significant in medical imaging and research .
  • Hydrogenation Reactions: The compound can undergo hydrogenation reactions, particularly when used as a precursor in synthesizing more complex organic molecules .
  • Formation of Tris-Iron(III) Chelates: It serves as a ligand in the synthesis of new tris-iron(III) chelates, indicating its role in coordination chemistry .

4-Fluorobenzylamine hydroiodide exhibits various biological activities. Notably, it has been identified as a potassium channel blocking agent, which may have implications in pharmacology and therapeutic applications. Its interactions with biological systems suggest potential uses in treating conditions related to ion channel dysfunctions .

The synthesis of 4-fluorobenzylamine hydroiodide can be achieved through several methods:

  • Hydrogenation of p-Fluorobenzenecarboxaldehyde: This method utilizes hydrogen gas and a nano nickel catalyst under controlled temperature and pressure conditions to convert p-fluorobenzenecarboxaldehyde into 4-fluorobenzylamine with high yields (up to 99%) .
  • Reaction with Hydrazine: In another approach, N-(4-fluorobenzyl)phthalimide is reacted with hydrazine hydrate in ethanol, followed by acid treatment to yield 4-fluorobenzylamine .
  • Use of Organic Salts: The compound can also be synthesized as an additive in perovskite solar cell fabrication, where it aids in controlling crystallization processes .

4-Fluorobenzylamine hydroiodide has several applications:

  • Pharmaceutical Development: Due to its biological activity, it is explored for potential therapeutic uses.
  • Material Science: It is used as an additive in the fabrication of perovskite films for solar cells, enhancing their optoelectronic properties and stability .
  • Chemical Synthesis: It acts as a building block for various organic compounds, particularly those requiring fluorinated moieties.

Studies have shown that 4-fluorobenzylamine hydroiodide interacts significantly with other compounds during its application in perovskite solar cells. It forms hydrogen bonds with organic cations, which helps modulate the crystallization process of perovskite films, thereby improving charge carrier transport and reducing defects within the films .

4-Fluorobenzylamine hydroiodide shares structural similarities with other fluorinated benzylamines. Below are some comparable compounds:

Compound NameMolecular FormulaUnique Features
BenzylamineC7_7H9_9NBasic amine structure without fluorine
2-FluorobenzylamineC7_7H8_8FNFluorine at ortho position
3-FluorobenzylamineC7_7H8_8FNFluorine at meta position
4-ChlorobenzylamineC7_7H8_8ClNChlorine substitution instead of fluorine
4-BromobenzylamineC7_7H8_8BrNBromine substitution instead of fluorine

These compounds are unique due to their specific substitution patterns on the benzene ring, which significantly influence their chemical reactivity and biological activity.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

252.97638 g/mol

Monoisotopic Mass

252.97638 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-23-2023

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